N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide
Description
N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-ethyl-substituted pyrazole core linked to a 4-chlorophenyl group via a carboxamide bridge. This compound’s structure combines aromatic chlorophenyl and alkyl-amide functionalities, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-2-16-11(7-8-14-16)12(17)15-10-5-3-9(13)4-6-10/h3-8H,2H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGFUIBNUKDZCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then subjected to a cyclization reaction with an appropriate carboxylic acid derivative, such as ethyl chloroformate, to yield the desired carboxamide product. The reaction conditions typically involve the use of a base, such as sodium ethoxide, and an organic solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with desired properties.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Core
- Target Compound : The ethyl group at position 1 of the pyrazole and the carboxamide at position 5 distinguish it from analogs.
- 4-Chloro-1-ethyl-N-(4-pyridinyl)-1H-pyrazole-5-carboxamide (): Substituents: Chloro at pyrazole position 4; carboxamide linked to 4-pyridinyl. The chloro at position 4 (vs. position 5 in the target) may alter steric interactions in biological targets .
- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (): Substituents: Dichlorophenyl at position 1, methyl at position 4, and pyridylmethyl-carboxamide. The pyridylmethyl group may confer selectivity for receptors with polar binding pockets .
Modifications to the Carboxamide Group
- N-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (): Substituents: Carbothioamide replaces carboxamide; dihydropyrazole ring. The partially saturated pyrazole may reduce planarity, affecting target binding .
- 3-(4-Chlorophenyl)-N′-[(E)-(4-nitrophenyl)methylene]-1H-pyrazole-5-carbohydrazide () :
Aromatic Ring Modifications
- N′-[(E)-1-(4-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide (): Substituents: Thienyl group at pyrazole position 3; ethylidene-linked chlorophenyl. The ethylidene linker introduces conformational rigidity .
- 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide () :
Structural and Functional Comparison Table
Q & A
Q. What are the key synthetic pathways for N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach starting with cyclocondensation of precursors such as ethyl acetoacetate, phenylhydrazine, and substituted aryl halides. For example, analogous pyrazole derivatives are synthesized via cyclocondensation using reagents like DMF-DMA (dimethylformamide dimethyl acetal) followed by hydrolysis to yield carboxylic acid intermediates . Optimization strategies include:
- Temperature control : Elevated temperatures (e.g., 120°C) improve cyclization efficiency in the presence of POCl₃ .
- Catalyst selection : Acidic or basic catalysts (e.g., NaOH for hydrolysis) enhance intermediate stability .
- Purification : Column chromatography with silica gel or recrystallization from ethanol improves purity .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and carboxamide functionality .
- IR spectroscopy : Stretching vibrations (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions) .
Q. Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₂ClN₃O | PubChem |
| Molecular weight | 249.70 g/mol | PubChem |
| Canonical SMILES | ClC1=CC=C(C=C1)NC(=O)C2=CC=NN2CC | PubChem |
Advanced Research Questions
Q. How can computational methods guide the design of novel derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT) and molecular docking predict binding affinities and reactivity. For example:
- Reaction path search : Quantum mechanics (QM) identifies energetically favorable intermediates .
- Docking studies : Tools like AutoDock Vina model interactions with targets (e.g., carbonic anhydrase IX) to prioritize derivatives .
- ADMET prediction : Software such as SwissADME forecasts pharmacokinetic properties (e.g., logP, solubility) .
Q. What strategies resolve contradictions in pharmacological data across studies?
Discrepancies in IC₅₀ values or enzyme inhibition profiles may arise from assay conditions or impurity levels. Mitigation approaches include:
Q. How to analyze crystal structure and intermolecular interactions for this compound?
Single-crystal X-ray diffraction (SCXRD) reveals:
Q. How to conduct structure-activity relationship (SAR) studies to improve bioactivity?
Methodology includes:
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF₃ at pyrazole C3) to enhance target binding .
- Bioisosteric replacement : Replace the 4-chlorophenyl group with 4-fluorophenyl to modulate lipophilicity .
- In vitro assays : Test derivatives against disease-relevant enzymes (e.g., HDACs, PDEs) .
Q. What are the primary pharmacological targets and associated assay methodologies?
Key targets and assays include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
